

Application Notes: Forensic Analysis of C.I. Direct Brown 1 Dyed Fibers

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Compound of Interest

Compound Name: C.I. Direct Brown 1

Cat. No.: B1581572

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Introduction

In the field of forensic science, textile fibers are a crucial form of trace evidence that can link a suspect to a victim or a crime scene.^{[1][2]} The analysis of dyes present on these fibers provides an additional layer of discrimination, which is particularly valuable for common natural fibers like cotton whose bulk composition is less informative.^[1] **C.I. Direct Brown 1** is a trisazo direct dye used for cellulosic fibers such as cotton.^{[3][4]} These application notes provide detailed protocols for the forensic analysis of fibers dyed with **C.I. Direct Brown 1**, covering both non-destructive and destructive methods to ensure a comprehensive examination. The methodologies are designed for researchers, scientists, and forensic professionals to reliably compare and identify dye components from minute, casework-sized fiber samples.^[3]

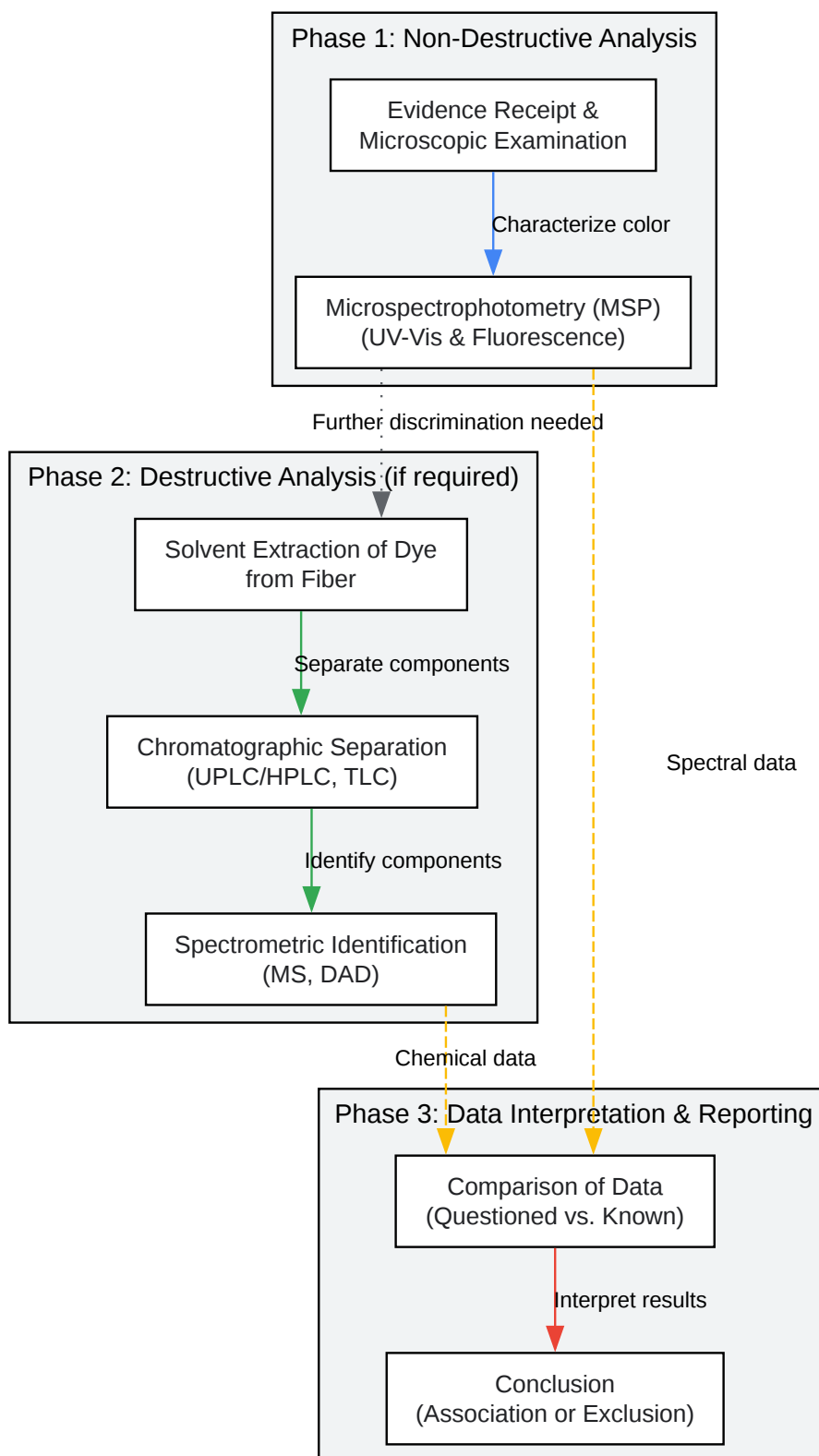
Analyte Information: **C.I. Direct Brown 1**

A thorough understanding of the dye's properties is fundamental to selecting appropriate analytical methods.

Property	Value	Reference
C.I. Name	Direct Brown 1	[4]
C.I. Number	30045	[4]
CAS Number	3811-71-0	[4]
Molecular Class	Trisazo	[3][4]
Molecular Formula	$C_{31}H_{22}N_8Na_2O_6S$	[4]
Molecular Weight	680.60 g/mol	[4]
Solubility	Soluble in water (orange-brown solution) and ethanol. Slightly soluble in acetone. Insoluble in other organic solvents.	[4]
Behavior in Acid	Turns dark light purple to violet-black in strong sulfuric acid.	[4]
Primary Application	Dyeing of cotton and other cellulose fibers. Can also be used for silk and polyamide fibers.	[4]

Forensic Examination Workflow

The forensic analysis of a dyed fiber follows a logical progression, typically starting with non-destructive techniques to preserve the evidence, followed by more discriminative, destructive methods if necessary.



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A logical workflow for the forensic analysis of dyed fibers.

Experimental Protocols

Protocol 1: Non-Destructive Color Analysis via Microspectrophotometry (MSP)

MSP is a rapid and non-destructive technique for analyzing the color of single textile fibers, combining microscopy with UV-Visible spectroscopy.^[5] It is often the first instrumental step after microscopic examination.^[6]

Objective: To obtain the UV-Visible absorption spectrum of the dye directly on the fiber for comparison purposes.

Instrumentation:

- Microspectrophotometer (MSP) with a UV-Visible light source (e.g., Xenon lamp).
- Microscope slides and cover slips.
- Appropriate mounting medium (if necessary).

Procedure:

- **Calibration:** Perform a daily performance verification of the MSP system using traceable standards (e.g., holmium oxide filter) as per instrument guidelines.^[6] The instrument should be allowed to stabilize for at least 30 minutes after power-on.^[6]
- **Sample Preparation:** Mount a single, clean fiber on a microscope slide. Ensure the fiber is flat and free of debris.
- **Illumination:** Set up proper Köhler illumination to ensure even lighting across the field of view.^[6]
- **Spectral Acquisition:**
 - Focus on a clear area of the slide adjacent to the fiber to collect a background reference spectrum.

- Move the fiber into the measurement aperture. Select a region of the fiber that is clean and evenly colored.
- Acquire the absorbance spectrum over the visible range (typically 400-700 nm) and, if informative, the UV range.[7]
- Collect multiple spectra (e.g., 5-10 replicates) from different locations along the fiber to assess intra-fiber color variation.[7]
- Data Analysis: Compare the spectra from questioned and known fibers. Significant differences in peak maxima, minima, width, or intensity can be grounds for exclusion.[6] Note that photofading (loss of color) can occur with prolonged exposure to the MSP light source, so analysis time should be controlled.[5][8]

Typical MSP Parameters

Parameter	Setting	Purpose
Wavelength Range	380 - 780 nm	Covers the full visible spectrum for color analysis.
Objective Lens	10x or 20x	Provides sufficient magnification for single fiber analysis.
Aperture Size	Matched to fiber width	Ensures light passes only through the fiber for accurate measurement.
Scan Time	Optimized for signal-to-noise	Balances data quality with minimizing sample exposure to prevent photofading.[8]
Number of Scans	10-20	Averaged to improve the signal-to-noise ratio.

Protocol 2: Dye Extraction from a Single Fiber

When MSP is insufficient to discriminate between fibers, chemical analysis of the dye is required. This involves extracting the dye from the fiber matrix, a destructive process. For direct dyes on cotton, a pyridine-water solvent system is effective.^[9]

Objective: To efficiently extract **C.I. Direct Brown 1** from a single cotton fiber for subsequent chromatographic analysis.

Materials:

- Pyridine (reagent grade).
- Deionized water.
- Glass capillary tubes (e.g., 2.5 cm x 1.5 mm i.d.), sealed at one end.
- Heating block or oven.
- Nitrogen gas supply.
- Microliter syringe.

Procedure:

- **Sample Placement:** Place a single fiber (length as small as 1 mm) into a glass capillary tube.^[10]
- **Solvent Addition:** Add approximately 5-10 μL of an extraction solvent. A common and effective solvent for direct dyes is a mixture of pyridine and water (e.g., 35:65 v/v pyridine:water).^[9]
- **Extraction:** Seal the open end of the capillary tube. Heat the tube in an oven or heating block at 100°C for 20-30 minutes.^{[11][12]}
- **Solvent Evaporation:** After extraction, carefully open the tube and remove the fiber. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).^[9]

- Reconstitution: Reconstitute the dried dye residue in a small, known volume (e.g., 10-20 μL) of a suitable solvent compatible with the subsequent analysis method (e.g., the initial mobile phase for HPLC).

Protocol 3: Dye Analysis by Ultra-Performance Liquid Chromatography (UPLC)

UPLC coupled with a photodiode array (DAD) and/or mass spectrometry (MS) detector offers high-resolution separation and identification of dye components.^[10] This method provides a chemical "fingerprint" of the dye formulation.^[10]

Objective: To separate and identify the components of the extracted dye to create a qualitative and semi-quantitative profile.

Instrumentation:

- UPLC system with a binary solvent manager and sample manager.
- Reversed-phase C18 column suitable for UPLC.
- Photodiode Array (DAD) detector.
- Mass Spectrometer (MS) (optional, for structural confirmation).

Procedure:

- System Preparation: Equilibrate the UPLC system with the initial mobile phase conditions.
- Injection: Inject a small volume (e.g., 1-5 μL) of the reconstituted dye extract.
- Chromatographic Separation: Run the gradient elution program to separate the dye components. A single gradient method can often be developed for various dye classes.^[10]
- Detection:
 - DAD: Monitor the absorbance across a wide range of wavelengths (e.g., 210-700 nm) to detect all chromophoric components and obtain their UV-Vis spectra.

- MS: If coupled, obtain mass spectra to determine the molecular weight and fragmentation patterns of the separated components, aiding in positive identification.[\[10\]](#)
- Data Analysis: Compare the resulting chromatograms from questioned and known samples. A match is considered if retention times, UV-Vis spectra, and (if available) mass spectra of the corresponding peaks are identical.

Typical UPLC-DAD Conditions

Parameter	Setting	Reference
Column	Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 μ m)	Standard for separation of moderately polar organic molecules.
Mobile Phase A	Water with 0.1% Formic Acid or 10 mM Ammonium Acetate	Aqueous component for reversed-phase chromatography. [9] [13]
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid	Organic modifier to elute analytes.
Gradient	Optimized for dye separation (e.g., 5% B to 95% B over 10-15 min)	Ensures separation of components with varying polarities.
Flow Rate	0.2 - 0.4 mL/min	Typical for UPLC columns to ensure high efficiency.
Column Temp.	30 - 40 °C	Improves peak shape and reproducibility.
DAD Wavelength	210 - 700 nm	Captures the full spectral data for all eluted components. [12]
Injection Volume	1 - 5 μ L	Small volumes are sufficient due to the high sensitivity of UPLC. [12]

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